molecular formula C18H15NO2S B305296 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole

2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole

Cat. No. B305296
M. Wt: 309.4 g/mol
InChI Key: IVDFFVIBKOSZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole, also known as EPB, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EPB exhibits remarkable properties such as fluorescence, photochromism, and electrochromism, which make it an attractive candidate for use in optoelectronic devices, sensors, and biomedical applications.

Mechanism of Action

The mechanism of action of 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole is not fully understood, but it is believed to involve the interaction of the benzothiazole moiety with biological molecules such as proteins and nucleic acids. 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole has been shown to exhibit selective binding to cancer cells, which may be due to differences in the expression of certain receptors or enzymes on the surface of cancer cells compared to normal cells.
Biochemical and Physiological Effects
2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole has been shown to exhibit low cytotoxicity and high biocompatibility, making it a promising candidate for use in biomedical applications. In vitro studies have shown that 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole can selectively induce apoptosis in cancer cells while leaving normal cells unharmed. 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole has also been shown to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole is relatively easy to synthesize and has a high yield, making it a cost-effective material for use in lab experiments. However, its fluorescence properties are highly dependent on the solvent used, which can affect the reproducibility of results. 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole also has limited solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are many potential future directions for the study of 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole. In the field of optoelectronics, 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole could be further developed as a photoswitchable material for use in optical memory devices and other applications. In the field of sensors, 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole could be used as a fluorescent sensor for the detection of other types of molecules. In the field of biomedicine, 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole could be further studied for its potential use in cancer diagnosis and treatment, as well as for its antibacterial properties. Overall, 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole has great potential for use in a wide range of applications, and further research will likely uncover even more potential uses for this promising material.

Synthesis Methods

The synthesis of 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole involves the reaction of 2-aminobenzothiazole with ethyl 4-bromo-3-ethoxybenzoate in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with propargyl alcohol to yield 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole. The overall yield of the synthesis is around 50%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole has been extensively studied for its potential applications in various fields. In the field of optoelectronics, 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole has been used as a fluorescent probe for the detection of metal ions and amino acids. It has also been used as a photoswitchable material for the development of optical memory devices. In the field of sensors, 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole has been used as a colorimetric sensor for the detection of fluoride ions and as a fluorescent sensor for the detection of nitroaromatic compounds. In the field of biomedicine, 2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole has been studied for its potential use in cancer diagnosis and treatment due to its ability to selectively target cancer cells.

properties

Product Name

2-[3-Ethoxy-4-(2-propynyloxy)phenyl]-1,3-benzothiazole

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

2-(3-ethoxy-4-prop-2-ynoxyphenyl)-1,3-benzothiazole

InChI

InChI=1S/C18H15NO2S/c1-3-11-21-15-10-9-13(12-16(15)20-4-2)18-19-14-7-5-6-8-17(14)22-18/h1,5-10,12H,4,11H2,2H3

InChI Key

IVDFFVIBKOSZGQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)OCC#C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)OCC#C

Origin of Product

United States

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